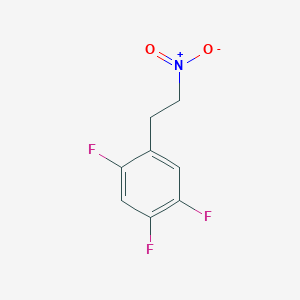

1,2,4-Trifluoro-5-(2-nitroethyl)benzene

Description

Contextualization within Fluorinated Aromatic Chemistry

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds are integral to modern chemical and material sciences. nih.gov The strategic incorporation of fluorine atoms into organic molecules is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. worktribe.com This is due to the unique properties that the carbon-fluorine bond imparts, including high thermal stability and resistance to chemical degradation. worktribe.com In life sciences, fluorination can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a powerful tool in drug design. Fluorinated polymers, such as polytetrafluoroethylene (PTFE), are renowned for their chemical inertness and unique surface properties. worktribe.com Consequently, synthetic methodologies for creating specific carbon-fluorine bonds are of paramount importance in contemporary organic chemistry. worktribe.com

Overview of Electron-Withdrawing Effects of Fluorine on Aromatic Systems

Fluorine's impact on the electronic properties of an aromatic ring is complex, characterized by a combination of strong inductive effects and weaker resonance effects. csbsju.edunih.gov As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (σ-withdrawal) through the sigma bond, which decreases the electron density of the aromatic ring. csbsju.edu This general withdrawal of electron density makes the ring less susceptible to electrophilic aromatic substitution compared to non-fluorinated benzene (B151609).

Interactive Table 1: Electronic Effects of Fluorine on Aromatic Rings

| Effect Type | Description | Consequence on Reactivity |

|---|---|---|

| Inductive Effect (σ-withdrawal) | Strong withdrawal of electron density from the ring due to fluorine's high electronegativity. | Deactivates the ring towards electrophilic attack. |

| Resonance Effect (π-donation) | Weak donation of lone-pair electrons into the aromatic π-system. nih.gov | Directs incoming electrophiles to ortho and para positions, but is outweighed by the inductive effect. |

Unique Reactivity Profiles Conferred by Multiple Fluorine Substituents

The presence of multiple fluorine substituents, as in the 1,2,4-trifluorobenzene (B1293510) moiety, significantly amplifies the electron-withdrawing nature of the aromatic system. This pronounced electron deficiency drastically alters the ring's reactivity, making it highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, displacing one of the substituents (often a fluorine atom). The strong electron-withdrawing properties of the remaining fluorine atoms and other groups (like a nitro group) stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. Polyfluoroarenes are therefore valuable building blocks in organic synthesis, enabling the introduction of a wide range of functionalities through nucleophilic displacement of fluoride (B91410) ions. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

1,2,4-trifluoro-5-(2-nitroethyl)benzene |

InChI |

InChI=1S/C8H6F3NO2/c9-6-4-8(11)7(10)3-5(6)1-2-12(13)14/h3-4H,1-2H2 |

InChI Key |

YFUZMWWMRIUTSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC[N+](=O)[O-] |

Origin of Product |

United States |

Positional Significance of the Nitroethyl Moiety on Trifluorobenzene Derivatives

Importance of Nitroalkanes in Organic Transformations

Nitroalkanes are exceptionally versatile intermediates in organic synthesis. google.com The primary reason for their utility is the electron-withdrawing nature of the nitro group, which renders the α-carbon (the carbon adjacent to the nitro group) acidic. wikipedia.org This acidity allows for the easy removal of a proton by a base, generating a stabilized carbanion known as a nitronate. mdpi-res.com This nitronate ion is a potent nucleophile and can participate in a variety of crucial carbon-carbon bond-forming reactions. mdpi-res.com

Key transformations involving nitroalkanes include:

The Henry Reaction (Nitroaldol Reaction): The nucleophilic addition of a nitronate to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.org

The Michael Addition: The conjugate addition of a nitronate to α,β-unsaturated carbonyl compounds. wikipedia.org

Further Functional Group Conversion: The nitro group itself can be transformed into other valuable functional groups. Most notably, it can be reduced to an amine or converted into a carbonyl group via the Nef reaction. mdpi-res.com

Interactive Table 2: Key Synthetic Applications of Nitroalkanes

| Reaction Name | Description | Product Type |

|---|---|---|

| Henry (Nitroaldol) Reaction | A base-catalyzed reaction between a nitroalkane and a carbonyl compound. wikipedia.org | β-Nitro alcohol |

| Michael Addition | Conjugate addition of a nitronate anion to an α,β-unsaturated system. wikipedia.org | γ-Nitro carbonyl compound |

| Nef Reaction | Conversion of a primary or secondary nitroalkane to an aldehyde or ketone. mdpi-res.com | Carbonyl compound |

| Reduction | Conversion of the nitro group to an amino group using various reducing agents. wikipedia.org | Primary amine |

Role of Substituted Nitroaromatics as Synthetic Building Blocks

Substituted nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of more complex molecules, including dyes, polymers, and pharmaceuticals. nih.govnih.gov The nitro group is one of the strongest electron-withdrawing groups, and its presence on an aromatic ring profoundly influences the ring's reactivity. nih.gov It strongly deactivates the ring towards electrophilic aromatic substitution, directing any potential reaction to the meta position. nih.gov

More importantly, the powerful electron-withdrawing effect of the nitro group, especially when combined with other deactivating groups like fluorine, strongly activates the ring for nucleophilic aromatic substitution (SNAr). sciforum.net For a precursor like 1,2,4-trifluoro-5-nitrobenzene, the fluorine atoms located ortho and para to the nitro group are highly activated for displacement by nucleophiles. google.com This makes such compounds valuable starting materials for constructing polysubstituted aromatic systems. libretexts.orglibretexts.org The nitro group can then be retained as a key functional element or subsequently reduced to an amino group, providing a gateway to an entirely different set of derivatives, such as anilines, which are themselves critical synthetic intermediates. nih.gov

Based on the search results, there is no direct information available for the chemical compound 1,2,4-Trifluoro-5-(2-nitroethyl)benzene . The provided search results consistently refer to a different compound, 1,2,4-Trifluoro-5-nitrobenzene (also known as 2,4,5-Trifluoronitrobenzene).

Due to the lack of research and data specifically on This compound , it is not possible to generate an article that adheres to the requested outline focusing on its research landscape, current trajectories, and knowledge gaps.

To fulfill the user's request accurately, information specifically pertaining to "this compound" would be required. The distinct chemical structure, arising from the "(2-nitroethyl)" group instead of a simple "nitro" group, means that the properties, synthesis, and research context of "1,2,4-Trifluoro-5-nitrobenzene" cannot be substituted.

An in-depth examination of the synthetic pathways leading to the complex chemical compound this compound reveals a multi-step process reliant on key fluorination techniques and classic carbon-carbon bond-forming reactions. The successful construction of this molecule hinges on the strategic introduction of multiple fluorine atoms onto an aromatic core, followed by the carefully orchestrated formation of a nitroethyl side chain.

Reactivity and Reaction Mechanisms of 1,2,4 Trifluoro 5 2 Nitroethyl Benzene

Reactivity of the Trifluorobenzene Core

The trifluorinated benzene (B151609) ring is the center of the molecule's chemical reactivity. The cumulative electron-withdrawing effects of the three fluorine atoms significantly lower the electron density of the aromatic system. This electronic deficiency is the primary driver for the compound's behavior in aromatic substitution reactions.

Aromatic rings bearing multiple fluorine atoms are known to be highly reactive towards nucleophiles. nih.gov The presence of three fluorine atoms and a nitroethyl group on the benzene ring activates it for Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile displaces a leaving group, in this case, a fluoride (B91410) ion, from the aromatic ring. wikipedia.org This process is particularly efficient on polyfluoroarenes because the high electronegativity of fluorine makes the ring carbons electrophilic and also stabilizes the intermediate formed during the reaction. nih.gov

In poly-substituted aromatic systems, the site of nucleophilic attack is determined by the combined electronic effects of the substituents. The reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the reaction intermediate. wikipedia.org

For 1,2,4-Trifluoro-5-(2-nitroethyl)benzene, the fluorine atoms at positions C1 and C4 are para and ortho, respectively, to the electron-withdrawing 2-nitroethyl group at C5. This positioning makes them the most likely candidates for substitution. Computational models based on the stability of reaction intermediates in similar polyfluoroarenes suggest that the position that leads to the most stable intermediate will be the preferred site of attack. researchgate.net Given the strong activating effects of ortho and para substituents, the fluorine at C4 is predicted to be the most reactive site for nucleophilic displacement due to the activation from the adjacent nitroethyl group and the fluorine at C2.

Common nucleophiles such as alkoxides, amines, and thiols are expected to displace one of the fluorine atoms. The general reactivity trend for leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high polarization of the C-F bond.

| Nucleophile | Reagent Example | Predicted Major Product | Reaction Conditions |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1,2-Difluoro-4-methoxy-5-(2-nitroethyl)benzene | Methanol (B129727), heat |

| Amine | Piperidine (B6355638) (C₅H₁₀NH) | 1-(1,2-Difluoro-5-(2-nitroethyl)phenyl)piperidine | Aprotic solvent (e.g., DMSO), heat |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1,2-Difluoro-5-(2-nitroethyl)-4-(phenylthio)benzene | Polar aprotic solvent (e.g., DMF) |

The SNAr reaction proceeds via a two-step addition-elimination mechanism. nih.gov The first and typically rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group. This attack temporarily disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

In contrast to its high reactivity towards nucleophiles, the electron-deficient nature of the this compound ring makes it strongly deactivated towards Electrophilic Aromatic Substitution (EAS). csbsju.edu In an EAS reaction, the aromatic ring acts as a nucleophile to attack an electrophile. uci.edu The electron-withdrawing substituents (fluorine and nitroethyl) reduce the ring's nucleophilicity, making reactions like nitration, halogenation, or Friedel-Crafts alkylation significantly more difficult compared to benzene.

Should an EAS reaction occur under forcing conditions, the regioselectivity of the substitution is determined by the directing effects of the existing substituents. lumenlearning.com There are two available positions for an incoming electrophile to attack: C3 and C6.

Fluorine Atoms: Halogens are an unusual class of substituents. They are deactivating due to their strong negative inductive effect (-I), but they are ortho, para-directors because of a positive resonance effect (+R) involving their lone pairs. csbsju.eduuci.edu

2-Nitroethyl Group: This group is deactivating due to the powerful inductive effect of the nitro group. Inductively withdrawing alkyl groups that lack lone pairs for resonance are typically meta-directors. libretexts.org

The directing influences on the two possible substitution sites are as follows:

Position C3: This position is ortho to the fluorine atoms at C2 and C4, and meta to the fluorine at C1 and the nitroethyl group at C5.

Position C6: This position is ortho to the fluorine at C1 and the nitroethyl group at C5, and meta to the fluorines at C2 and C4.

The directing effects are therefore conflicting. The ortho, para-directing fluorine atoms would favor substitution at both C3 and C6. The meta-directing nitroethyl group would favor substitution at C3. The cumulative effect suggests a complex regiochemical outcome, likely resulting in a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance from adjacent fluorine atoms could also play a role in disfavoring attack at the C3 position. algoreducation.com

| Substituent | Position | Effect on Ring | Directing Influence | Favored Position(s) |

|---|---|---|---|---|

| Fluorine | C1, C2, C4 | Deactivating | Ortho, Para | C3, C6 |

| 2-Nitroethyl | C5 | Deactivating | Meta | C1, C3 |

The reactivity and regioselectivity in EAS are governed by the interplay between inductive and resonance effects, which alter the electron density distribution in the aromatic ring and the stability of the cationic intermediate (the arenium ion or σ-complex). ucsb.edu

Inductive Effect (-I): The fluorine atoms and the nitroethyl group exert strong electron-withdrawing inductive effects, pulling electron density away from the ring through the sigma bond framework. This effect deactivates the entire ring towards electrophilic attack. libretexts.org

Resonance Effect (+R): The fluorine atoms can donate lone-pair electron density into the ring's pi system. While this effect is weaker than their inductive withdrawal, it preferentially increases the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites. csbsju.edu This resonance donation also helps to stabilize the positive charge in the arenium ion intermediate when attack occurs at the ortho or para positions.

Modern computational chemistry provides powerful tools for predicting reaction outcomes. nih.gov By calculating the molecular electrostatic potential (ESP), one can map the electron-rich and electron-poor regions of the molecule. The site most favorable for electrophilic attack would correspond to the region of highest electron density (most negative potential). nih.gov Furthermore, the regioselectivity can be accurately predicted by calculating the relative energies of the different possible arenium ion intermediates. The reaction pathway that proceeds through the most stable intermediate is generally the favored one. researchgate.net For this compound, such calculations would be necessary to definitively predict the major product of an EAS reaction.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Transformations Involving the Nitroethyl Side Chain

The nitroethyl group is a versatile functional group that dictates the primary reactivity of this compound. Its transformations are central to the synthesis of more complex molecules, particularly fluorinated amines and heterocyclic structures.

Reduction Chemistry of the Nitro Group to Amines or Other Nitrogen Functions

The reduction of the aliphatic nitro group to an amine is a foundational transformation. This conversion yields 2-(2,4,5-trifluorophenyl)ethanamine, a valuable intermediate. Various methods can accomplish this, each with specific advantages concerning yield, conditions, and chemoselectivity.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aliphatic nitro groups. wikipedia.org This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net

For the conversion of this compound to 2-(2,4,5-trifluorophenyl)ethanamine, common catalysts include palladium on carbon (Pd/C) and Raney nickel. wikipedia.org While Pd/C is highly effective, Raney Nickel is often preferred for substrates containing aromatic halides, as it can minimize the risk of dehalogenation (C-F bond cleavage). researchgate.netcommonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol under a hydrogen atmosphere. The addition of vanadium compounds has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products and faster reaction times. google.com

Catalysts for Hydrogenation of the Nitroethyl Group

| Catalyst | Typical Conditions | Key Advantages |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, Ethanol/Methanol | High activity and efficiency for nitro group reduction. commonorganicchemistry.com |

| Raney Nickel | H₂, Ethanol/Methanol | Reduces risk of dehalogenation of the trifluorophenyl ring. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | H₂, Various Solvents | Effective for reducing aliphatic nitro compounds. wikipedia.org |

The reduction of the nitro group can also be achieved using dissolving metals or metal salts, often in acidic media. These methods are valuable alternatives to catalytic hydrogenation, particularly when specific chemoselectivity is required.

Common metal-based reducing systems include:

Iron (Fe): Used in the presence of an acid like acetic acid or hydrochloric acid, this system provides a mild and effective means of reducing nitro groups. wikipedia.orgcommonorganicchemistry.com

Zinc (Zn): Similar to iron, zinc powder in acidic conditions is a mild reagent for converting nitro groups to amines while tolerating other reducible functionalities. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): Stannous chloride is a classical reagent for the reduction of nitro compounds to amines. wikipedia.orgcommonorganicchemistry.com The reaction is typically performed in a solvent like ethanol or ethyl acetate, often with the addition of hydrochloric acid.

These metal-mediated reductions proceed via a series of single-electron transfers from the metal to the nitro group, followed by protonation steps.

Common Metal Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Characteristics |

|---|---|---|

| Fe powder | Acetic Acid or HCl, Reflux | Mild, cost-effective, and tolerates many functional groups. commonorganicchemistry.com |

| Zn powder | Acetic Acid or HCl | Mild reduction conditions, similar in utility to iron. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Ethanol, HCl | A widely used and reliable method for nitro reduction. commonorganicchemistry.com |

Chemoselectivity is a critical consideration in the reduction of this compound to ensure that only the nitro group is transformed while the fluorine substituents on the aromatic ring remain intact. Certain reducing agents and conditions are favored for their ability to selectively target the nitro functionality.

Metal-free reduction systems have gained prominence for their high chemoselectivity. One such method employs trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. organic-chemistry.orgnih.gov This system is effective for both aromatic and aliphatic nitro compounds and is notable for its tolerance of various functional groups, including aryl halides, without causing dehalogenation. organic-chemistry.org This makes it a particularly suitable strategy for reducing the nitroethyl side chain of the target compound while preserving the trifluorinated ring.

Enzymatic reductions also offer high chemoselectivity. For instance, nitroreductases can catalyze the reduction of nitro groups to hydroxylamino or amino groups under mild, aqueous conditions, often with high specificity that avoids side reactions on other parts of the molecule. nih.govnih.gov

Comparison of Chemoselective Reduction Methods

| Method | Reagents | Selectivity Profile |

|---|---|---|

| Catalytic Hydrogenation | H₂ / Raney Ni | Good for preserving C-F bonds compared to Pd/C. commonorganicchemistry.com |

| Metal-Mediated | Fe/AcOH or SnCl₂/HCl | Generally mild and selective for the nitro group over many other functionalities. commonorganicchemistry.com |

| Metal-Free Hydrosilylation | HSiCl₃ / Tertiary Amine | Excellent chemoselectivity; does not reduce aryl halides. organic-chemistry.orgorganic-chemistry.org |

Reactions at the Alpha-Carbon of the Nitroethyl Group (e.g., Henry-type additions)

The carbon atom adjacent to the nitro group (the α-carbon) in this compound is acidic due to the strong electron-withdrawing nature of the nitro group. In the presence of a base, this carbon can be deprotonated to form a resonance-stabilized carbanion known as a nitronate. wikipedia.org

This nitronate is a potent nucleophile and can participate in carbon-carbon bond-forming reactions. The most prominent example is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgyoutube.com In this reaction, the nitronate generated from this compound attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org Subsequent protonation of the resulting alkoxide yields a β-nitro alcohol. wikipedia.org

The reaction is reversible and can be catalyzed by a variety of bases, from organic amines to inorganic hydroxides. The products of the Henry reaction are highly valuable synthetic intermediates, as the β-nitro alcohol functionality can be further transformed into other groups, such as β-amino alcohols (via reduction of the nitro group) or α,β-unsaturated nitro compounds (via dehydration). wikipedia.orgyoutube.com

Cyclization Reactions Involving Both Aromatic Ring and Side Chain

The structure of this compound allows for intramolecular cyclization reactions, where the nitroethyl side chain reacts with the trifluorophenyl ring to form new heterocyclic systems. These reactions typically require transformation of the nitro group into a species that can either act as an electrophile or facilitate the generation of an electrophilic center that is then attacked by the aromatic ring.

One plausible pathway involves an intramolecular Friedel-Crafts-type reaction. wikipedia.org While the trifluorinated ring is electron-deficient, Friedel-Crafts reactions on deactivated rings can sometimes be achieved under forcing conditions or with highly reactive electrophiles. For this to occur, the side chain must be modified to generate a carbocation or a related electrophilic species.

A more direct route involves the treatment of nitro-containing compounds with strong, non-nucleophilic acids like trifluoromethanesulfonic acid (triflic acid). ias.ac.in Under these conditions, the nitro group can be protonated and subsequently lose water to form a highly electrophilic intermediate, such as a hydroxynitrilium ion. This electrophile can then be attacked by the tethered aromatic ring in an intramolecular cyclization to form a cyclic oxime or related N-heterocycle. ias.ac.in This strategy provides a direct method for constructing fused heterocyclic ring systems from precursors like this compound.

Advanced Coupling Reactions (e.g., Palladium-Catalyzed Cross-Coupling)

The functionalization of polyfluoroaromatic systems through carbon-carbon bond-forming reactions is a cornerstone of modern synthetic chemistry, enabling access to complex molecular architectures. For an electron-deficient substrate such as this compound, palladium-catalyzed cross-coupling reactions represent a powerful tool for selective modification. The strong electron-withdrawing nature of the nitroethyl group, coupled with the inductive effects of the fluorine atoms, significantly activates the aromatic ring towards certain catalytic transformations.

Metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, are extensively used for forming C-C bonds. worktribe.comnobelprize.org A significant challenge in the functionalization of fluoroaromatic compounds is the high dissociation energy of the carbon-fluorine (C-F) bond. worktribe.com However, the presence of a strongly deactivating group, such as a nitro or nitroethyl group, can facilitate the activation of C-F bonds located at positions ortho or para to it. This activation is believed to occur via a pathway that may involve a nucleophilic aromatic substitution (SNAr)-type mechanism, where the palladium catalyst is directed to the most electron-deficient C-F bond site. worktribe.com

In the context of this compound, the C-F bonds at the C2 and C4 positions are ortho and para, respectively, to the nitroethyl group. These positions are therefore expected to be the most susceptible to palladium-catalyzed substitution. Research on analogous compounds like pentafluoronitrobenzene (B1362553) has demonstrated regioselective alkynylation and arylation via Sonogashira and Suzuki-Miyaura type processes, where the palladium catalyst inserts into the C-F bond ortho to the nitro group. worktribe.com This suggests that this compound would likely undergo similar regioselective transformations.

| Reaction Name | Coupling Partner | Typical Catalyst | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids (Ar-B(OH)₂) | Pd(PPh₃)₄ / Pd(OAc)₂ | Arylated trifluoro-nitroethylbenzene |

| Sonogashira | Terminal alkynes (R-C≡CH) | Pd(PPh₃)₄ / CuI | Alkynylated trifluoro-nitroethylbenzene |

| Heck | Alkenes (R-CH=CH₂) | Pd(OAc)₂ / P(o-tol)₃ | Alkenylated trifluoro-nitroethylbenzene |

| Negishi | Organozinc reagents (Ar-ZnX) | Pd(PPh₃)₄ | Arylated trifluoro-nitroethylbenzene |

The successful application of these reactions would provide synthetic routes to a variety of derivatives, where a fluorine atom is replaced by an aryl, vinyl, or alkynyl moiety, thereby expanding the chemical space accessible from this fluorinated building block.

Mechanistic Investigations of Key Transformations

Understanding the detailed reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often combine experimental and computational approaches to map the entire reaction coordinate.

Elucidation of Reaction Intermediates

The transformations of highly electron-deficient aromatic systems like this compound typically proceed through well-defined, albeit often transient, intermediates.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the addition of a nucleophile to the aromatic ring is a key step. This addition disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a σ-adduct or Meisenheimer complex. nih.gov For this compound, nucleophilic attack would preferentially occur at the carbon atoms bearing fluorine (C1, C2, C4), with the negative charge of the resulting σ-adduct being delocalized across the ring and onto the electron-withdrawing nitroethyl group. The subsequent loss of a fluoride ion restores aromaticity and yields the substituted product. msu.edu

Palladium-Catalyzed Cross-Coupling: The mechanism of these reactions proceeds via a catalytic cycle involving several organopalladium intermediates. nobelprize.org The cycle is generally initiated by the oxidative addition of the C-F bond to a Pd(0) complex, forming an aryl-palladium(II) intermediate (Ar-Pd(II)-F). This is often the most challenging step for C-F bonds. The next step is transmetalation , where the organic group from the coupling partner (e.g., an organoboron or organozinc compound) is transferred to the palladium center, displacing the fluoride. The final step is reductive elimination , where the two organic groups couple to form a new C-C bond, yielding the final product and regenerating the Pd(0) catalyst. nobelprize.org

Electrophilic Aromatic Substitution: While less favorable for such a deactivated ring, electrophilic attack would involve the formation of a positively charged carbocation intermediate known as a benzenonium ion or σ-complex. msu.edu This intermediate is stabilized by resonance, but the strong deactivating effects of the fluorine and nitroethyl groups would make its formation energetically costly.

Quantum Chemical Calculations and Molecular Electron Density Theory (MEDT) Studies on Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms. nih.govicm.edu.pl These computational methods allow for the detailed exploration of potential energy surfaces, providing insights into the structures and energies of reactants, transition states, and intermediates that may be difficult to observe experimentally.

For this compound, DFT calculations can be used to:

Analyze the Ground-State Electronic Structure: Calculations can map the molecular electrostatic potential and analyze orbital energies (HOMO/LUMO) to predict sites most susceptible to nucleophilic or electrophilic attack. The presence of multiple fluorine atoms and a nitroethyl group significantly polarizes the ring and lowers its electron density. researchgate.netnih.gov

Model Reaction Pathways: By calculating the energies of transition states and intermediates, a complete energy profile for a given reaction can be constructed. This allows for the comparison of different possible pathways and the identification of the most favorable one. For instance, calculations on related halonitroarenes have been used to model the addition of nucleophiles and follow the changes in aromaticity (using indices like HOMA) throughout the reaction coordinate. nih.govmdpi.com

| Computational Method | Key Information Provided | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometries, activation energies, reaction enthalpies, transition state structures. icm.edu.pl | Predicts regioselectivity, determines energetic feasibility of reaction pathways. |

| Molecular Electron Density Theory (MEDT) | Analysis of electron density changes, characterization of bonding. | Elucidates the flow of electrons during bond formation/breaking in coupling or substitution reactions. |

| Aromaticity Indices (NICS, HOMA) | Quantification of aromatic character in reactants, intermediates, and products. nih.govacs.org | Assesses the energetic cost of dearomatization in the formation of σ-adducts. |

| Conceptual DFT (Electrophilicity/Nucleophilicity Indices) | Quantitative measure of a molecule's ability to accept or donate electrons. nih.govmdpi.com | Rationalizes the reactivity of the substrate towards different reagents. |

Kinetic Studies to Determine Rate-Limiting Steps and Activation Parameters

Kinetic studies provide experimental data on reaction rates, which is fundamental to elucidating reaction mechanisms. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, a rate law can be determined. The form of the rate law provides crucial information about which species are involved in the rate-limiting step of the reaction. youtube.comyoutube.com

For reactions involving this compound, kinetic analysis would be key to understanding the mechanism:

Rate-Limiting Step: In many SNAr reactions, the initial addition of the nucleophile to the aromatic ring is the slow, rate-determining step, as this step involves the disruption of aromaticity. nih.govmdpi.com This can be confirmed if the reaction rate shows a first-order dependence on the concentration of both the aromatic substrate and the nucleophile. In palladium-catalyzed cross-coupling, any of the three main steps (oxidative addition, transmetalation, or reductive elimination) can be rate-limiting, depending on the specific reaction conditions and substrates. nobelprize.org For the challenging C-F activation, oxidative addition is a likely candidate for the rate-limiting step.

Activation Parameters: By studying the effect of temperature on the reaction rate constant (k), the activation parameters—activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—can be calculated using the Arrhenius or Eyring equations. These parameters provide thermodynamic information about the transition state. For example, a large negative entropy of activation would suggest a highly ordered transition state, such as one formed by the association of two reactant molecules.

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing the mechanism at an atomic level. mdpi.com For instance, in an SNAr-H reaction, replacing the hydrogen to be substituted with deuterium (B1214612) can help determine if the C-H bond is broken in the rate-limiting step. While not directly applicable to C-F substitution, similar principles can be applied with heavier isotopes of other atoms involved in the reaction.

Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine in various aprotic solvents have shown how the solvent can influence the reaction mechanism, in some cases by catalyzing the breakdown of the intermediate σ-adduct. rsc.org Similar studies on this compound would be invaluable for understanding its reactivity profile.

1,2,4 Trifluoro 5 2 Nitroethyl Benzene As a Synthetic Intermediate and Building Block

Precursor for Other Functionalized Fluorinated Aromatic Scaffolds

1,2,4-Trifluoro-5-(2-nitroethyl)benzene serves as a key starting material for the synthesis of a variety of fluorinated aromatic compounds, including amines, anilines, carboxylic acids, and esters. The reactivity of the nitroethyl group allows for its conversion into these valuable functional groups.

Synthesis of Fluorinated Amines and Aniline (B41778) Derivatives

The nitro group of this compound can be readily reduced to a primary amine, yielding 2-(2,4,5-trifluorophenyl)ethanamine. This transformation is a cornerstone in the synthesis of fluorinated amines and their derivatives. A common and efficient method for this reduction is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Table 1: Catalytic Hydrogenation for the Synthesis of 2-(2,4,5-trifluorophenyl)ethanamine

| Catalyst | Pressure | Solvent | Temperature | Product |

| Pd/C | 1-4 atm | Ethanol (B145695), Methanol (B129727) | Room Temperature | 2-(2,4,5-trifluorophenyl)ethanamine |

| PtO₂ | 1-4 atm | Acetic Acid | Room Temperature | 2-(2,4,5-trifluorophenyl)ethanamine |

| Raney Nickel | High pressure | Ethanol | Elevated Temperature | 2-(2,4,5-trifluorophenyl)ethanamine |

The resulting 2-(2,4,5-trifluorophenyl)ethanamine is a versatile intermediate in its own right. It can undergo a variety of N-alkylation and N-acylation reactions to produce a wide range of substituted fluorinated amines. Furthermore, this primary amine can serve as a precursor for the synthesis of more complex aniline derivatives through various synthetic manipulations.

Formation of Fluorinated Carboxylic Acids and Esters (e.g., Trifluorobenzene Acetic Acids)

The nitroethyl group of this compound can be transformed into a carboxylic acid functional group, leading to the formation of 2,4,5-trifluorophenylacetic acid. One of the classic methods for converting a primary nitroalkane to a carbonyl compound is the Nef reaction. wikipedia.orgmdma.chorganic-chemistry.org This reaction involves the hydrolysis of the corresponding nitronate salt under acidic conditions to yield an aldehyde, which can then be oxidized to the carboxylic acid.

A more direct approach involves the use of specific catalytic systems. For instance, recent methodologies have demonstrated the conversion of nitroalkanes into carboxylic acids using iodide catalysis in water under mild conditions. rsc.orgresearchgate.net

Table 2: Synthetic Pathway to 2,4,5-Trifluorophenylacetic Acid

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nef Reaction | 1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) | 2,4,5-Trifluorophenylacetaldehyde |

| 2 | Oxidation | Oxidizing agent (e.g., KMnO₄, CrO₃) | 2,4,5-Trifluorophenylacetic Acid |

| Alternative | Direct Conversion | Iodide catalyst, Zinc catalyst, Water | 2,4,5-Trifluorophenylacetic Acid |

The resulting 2,4,5-trifluorophenylacetic acid is a valuable building block in medicinal chemistry, and its ester derivatives can be readily prepared through standard esterification procedures.

Building Block for Heterocyclic Compound Synthesis

The functional groups present in this compound and its derivatives make it a suitable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen.

Role in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Triazoles, Quinolines)

The amine derivative, 2-(2,4,5-trifluorophenyl)ethanamine, obtained from the reduction of this compound, is a key intermediate for the synthesis of several important nitrogen-containing heterocycles.

Quinolines: The Skraup synthesis provides a direct route to quinoline (B57606) derivatives by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comiipseries.org While 2-(2,4,5-trifluorophenyl)ethanamine is not a direct aniline, its aromatic ring can potentially undergo cyclization under similar conditions or through related quinoline syntheses like the Doebner-von Miller reaction.

Isoquinolines and Related Heterocycles: The β-arylethylamine structure of 2-(2,4,5-trifluorophenyl)ethanamine is ideal for classic heterocyclic ring-forming reactions. The Bischler-Napieralski reaction , which involves the cyclization of a β-arylethylamide, can be employed to synthesize dihydroisoquinoline derivatives. wikipedia.orgorganic-chemistry.orgjk-sci.com Similarly, the Pictet-Spengler reaction , involving the condensation of a β-arylethylamine with an aldehyde or ketone, can lead to the formation of tetrahydro-β-carboline or tetrahydroisoquinoline scaffolds, which are prevalent in natural products and pharmaceuticals. nsf.govebrary.netwikipedia.orgresearchgate.net

Indoles: The nitro group itself can be utilized in the synthesis of indoles. For instance, the Fischer indole (B1671886) synthesis, while traditionally starting from arylhydrazines, has variations that can accommodate nitroaromatic precursors. More direct methods for synthesizing nitroindoles from nitro-containing precursors have also been developed. chemistryviews.org

The synthesis of triazoles from derivatives of this compound would likely involve multi-step sequences to introduce the necessary functionalities for the triazole ring formation.

Preparation of Complex Polycyclic Systems

The incorporation of the 2,4,5-trifluorophenyl moiety from this compound into larger polycyclic aromatic systems can be achieved through various synthetic strategies. The functional handles derived from the nitroethyl group, such as the amine or carboxylic acid, can be used to build additional rings onto the benzene (B151609) core.

For example, the amine derivative can be used in reactions like the Friedländer annulation to construct quinoline rings, which are themselves polycyclic systems. Further functionalization and cyclization reactions can then be employed to build more complex, fused aromatic structures. The synthesis of fluoranthenes and other polycyclic aromatic hydrocarbons often involves the cyclization of appropriately substituted biaryl precursors, which could potentially be synthesized using derivatives of the title compound. rsc.org

Contribution to the Synthesis of Advanced Organic Molecules

The unique combination of a trifluorinated benzene ring and a reactive side chain in this compound makes it a valuable building block for the synthesis of advanced organic molecules with potential applications in medicinal chemistry and materials science.

The introduction of fluorine atoms into organic molecules is a widely used strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov The trifluorophenyl motif is a common feature in many pharmaceuticals. By providing a scaffold that is already appropriately fluorinated, this compound can streamline the synthesis of new drug candidates. The versatile nitroethyl group allows for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships.

In materials science, fluorinated aromatic compounds are of interest for their unique electronic and physical properties, finding applications in liquid crystals, polymers, and organic electronics. The ability to synthesize a variety of functionalized trifluorinated aromatics from this compound opens up avenues for the development of new materials with tailored properties.

Multi-Step Chemical Transformations

Due to the absence of specific literature detailing multi-step transformations starting from this compound, this section will outline a plausible and synthetically valuable transformation based on established chemical principles for analogous structures. A key transformation for a nitroalkane derivative is its conversion to a more synthetically versatile functional group, such as an amine. The reduction of the nitro group in this compound would yield 2-(2,4,5-trifluorophenyl)ethanamine, a crucial precursor for various biologically active molecules.

A typical multi-step sequence could involve the following conceptual steps:

Reduction of the Nitro Group: The nitroethyl moiety can be selectively reduced to an aminoethyl group using various established methods. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). This step would produce the corresponding phenethylamine (B48288) derivative.

Functionalization of the Amine: The resulting primary amine is a versatile handle for further elaboration. It can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization, to introduce diverse functionalities and build molecular complexity.

Modification of the Aromatic Ring: The trifluorinated benzene ring is activated towards nucleophilic aromatic substitution (SNAr). Depending on the reaction conditions and the nucleophile, one or more of the fluorine atoms could be displaced, allowing for the introduction of other substituents onto the aromatic core.

This sequence highlights the potential of this compound as a latent phenethylamine synthon, a common motif in medicinal chemistry.

Table 1: Conceptual Multi-Step Transformation of this compound

| Step | Transformation | Reagents and Conditions (Examples) | Product |

| 1 | Reduction of Nitro Group | H₂, Pd/C, Ethanol | 2-(2,4,5-Trifluorophenyl)ethanamine |

| 2 | Acylation of Amine | Acetyl chloride, Triethylamine, CH₂Cl₂ | N-[2-(2,4,5-Trifluorophenyl)ethyl]acetamide |

| 3 | Nucleophilic Aromatic Substitution | Sodium methoxide (B1231860), Methanol, Heat | N-[2-(2-Methoxy-4,5-difluorophenyl)ethyl]acetamide |

Derivatization for Novel Chemical Entities

The derivatization of this compound can lead to the generation of novel chemical entities with potential applications in various fields of chemical research. The presence of both the nitroethyl group and the activated trifluorophenyl ring provides multiple avenues for structural modification.

One key derivatization strategy involves leveraging the reactivity of the α-carbon to the nitro group. In the presence of a base, this proton can be abstracted to form a nitronate anion. This nucleophilic species can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

For instance, the nitronate anion could participate in:

Michael Additions: Reaction with α,β-unsaturated carbonyl compounds to form adducts with extended carbon skeletons.

Aldol-type Condensations (Henry Reaction): Reaction with aldehydes or ketones to form β-nitro alcohols. These products can be further transformed into other valuable functional groups. wikipedia.orgorganic-chemistry.org

Alkylation Reactions: Reaction with alkyl halides to introduce new alkyl substituents at the α-position.

Furthermore, the nitro group itself can be a precursor to other functionalities. For example, the Nef reaction can convert the nitroalkane into a ketone.

The trifluorinated aromatic ring also offers significant opportunities for derivatization. The fluorine atoms can be selectively substituted by strong nucleophiles, allowing for the introduction of a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions (Conceptual) | Potential Product Class |

| Henry Reaction | Aldehyde (R-CHO), Base (e.g., Et₃N) | β-Nitro alcohols |

| Michael Addition | α,β-Unsaturated ketone, Base | γ-Nitro ketones |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-SH, R-OH), Base | Thioether or Ether derivatives |

| Nef Reaction | Strong base, followed by acidic workup | Phenylacetones |

Computational and Theoretical Investigations of 1,2,4 Trifluoro 5 2 Nitroethyl Benzene

Electronic Structure and Bonding Analysis

The electronic structure of 1,2,4-Trifluoro-5-(2-nitroethyl)benzene is fundamentally shaped by the interplay of the aromatic ring and its substituents. The trifluorinated benzene (B151609) core establishes a distinct electronic environment due to the high electronegativity of the fluorine atoms. These atoms act as strong inductive electron-withdrawing groups, which significantly lowers the electron density of the benzene ring. This effect is somewhat counteracted by the resonance effect, where the lone pairs on the fluorine atoms can donate electron density to the ring.

The nitroethyl group, -CH2CH2NO2, further influences the electronic properties. The nitro group (-NO2) is a potent electron-withdrawing group, both through induction and resonance. This electronic pull is transmitted through the ethyl spacer to the aromatic ring. A detailed analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the molecule's reactivity. The distribution and energies of these frontier orbitals can be calculated using quantum chemical methods such as Density Functional Theory (DFT).

Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data that would be obtained from quantum chemical calculations.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -8.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 7.3 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 3.5 D | B3LYP/6-311+G(d,p) |

Conformational Analysis of the Nitroethyl Side Chain

The rotation around these bonds can be described by dihedral angles. libretexts.org By systematically varying these angles and calculating the corresponding energy, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. The most stable conformations are typically those that minimize steric hindrance and torsional strain. libretexts.org For the nitroethyl side chain, staggered conformations are generally more stable than eclipsed conformations. youtube.com

Computational methods can be used to locate these stable conformers and to determine their relative energies. This information is crucial for understanding which shapes the molecule is most likely to adopt under given conditions, which in turn can influence its interactions with other molecules.

Table 2: Relative Energies of Key Conformations of the Nitroethyl Side Chain This table presents hypothetical data illustrating the expected outcomes of a conformational analysis.

| Conformer | Dihedral Angle (Car-C1-C2-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 75 |

| Synclinal (Gauche) | 60° | 1.2 | 12.5 |

| Synclinal (Gauche) | -60° | 1.2 | 12.5 |

| Anticlinal | 120° | 3.5 | <1 |

| Syn-periplanar | 0° | 5.0 | <1 |

Prediction of Reactivity and Regioselectivity via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity of this compound and the regioselectivity of its potential reactions. The presence of both electron-withdrawing fluorine atoms and a nitroethyl group significantly deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, these substituents make the ring more susceptible to nucleophilic aromatic substitution.

To predict the most likely sites for electrophilic or nucleophilic attack, one can analyze various reactivity descriptors derived from quantum chemical calculations. These include:

Frontier Molecular Orbital (FMO) Theory: The shape and energy of the HOMO and LUMO can indicate the most probable sites for reaction. For an electrophilic attack, the reaction is likely to occur at the position with the highest HOMO density. For a nucleophilic attack, the LUMO density is the guiding factor.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point when an electron is added or removed, thus indicating local reactivity.

By calculating the activation energies for different possible reaction pathways, it is possible to predict the most favorable products. For instance, in a potential nucleophilic aromatic substitution reaction, calculations can determine whether the nucleophile is more likely to substitute a fluorine atom or the nitroethyl group, and at which position.

Table 3: Calculated Reactivity Descriptors for the Aromatic Ring of this compound This table contains hypothetical values to illustrate the application of quantum chemical calculations in predicting reactivity.

| Position | LUMO Coefficient | Calculated Fukui Index (f+) for Nucleophilic Attack | Predicted Regioselectivity for Nucleophilic Attack |

|---|---|---|---|

| C1 | 0.35 | 0.18 | Major |

| C2 | 0.28 | 0.12 | Minor |

| C3 | -0.15 | 0.05 | Negligible |

| C4 | 0.31 | 0.15 | Moderate |

| C5 | -0.20 | 0.08 | Negligible |

| C6 | 0.10 | 0.04 | Negligible |

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations offer a way to study these solvent effects at an atomistic level. chemrxiv.org MD simulations model the explicit interactions between the solute molecule (this compound) and a large number of solvent molecules over time.

These simulations can provide insights into:

Solvation Structure: How the solvent molecules arrange themselves around the solute. This can reveal specific interactions, such as hydrogen bonding, that might stabilize or destabilize certain conformations or reactive intermediates.

Free Energy of Solvation: The energy change associated with transferring the molecule from the gas phase to the solvent. semanticscholar.org This is a crucial thermodynamic parameter that affects reaction equilibria and rates.

Reaction Dynamics: By combining MD simulations with quantum mechanics (QM/MM methods), it is possible to simulate the course of a chemical reaction in solution. This allows for the calculation of the potential of mean force, which is the free energy profile along the reaction coordinate. From this profile, one can determine the activation free energy in solution, which can be directly compared with experimental reaction rates.

For this compound, MD simulations could be used to investigate how polar and nonpolar solvents affect its conformational equilibrium and the rates of potential reactions, such as nucleophilic substitution.

Table 4: Hypothetical Solvation Free Energies in Different Solvents This table provides illustrative data on how solvent can affect the thermodynamics of the molecule.

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|

| Water | 78.4 | -7.5 |

| Methanol (B129727) | 32.7 | -6.2 |

| Acetone | 20.7 | -5.1 |

| Dichloromethane | 8.9 | -3.8 |

| Toluene | 2.4 | -2.5 |

Analytical Methodologies for 1,2,4 Trifluoro 5 2 Nitroethyl Benzene in Chemical Research

Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

Spectroscopic methods are indispensable for real-time analysis of chemical reactions, offering insights into the formation of products and the presence of transient intermediates without the need for sample isolation.

In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for tracking the progress of reactions that synthesize or modify 1,2,4-Trifluoro-5-(2-nitroethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the direct observation of changes in the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR would monitor the signals corresponding to the aromatic protons and the ethyl group, with chemical shift changes indicating the conversion of starting materials to products. Aromatic protons on a substituted benzene (B151609) ring typically appear in the 6.5-8.0 ppm range. libretexts.org

¹⁹F NMR is particularly valuable for fluorinated compounds, as the fluorine signals are very sensitive to changes in their electronic environment. rsc.org Monitoring the distinct signals of the three fluorine atoms on the benzene ring can provide precise information on reaction progress. rsc.org

¹³C NMR provides data on the carbon skeleton of the molecule, with aromatic carbons absorbing in the 120-150 ppm range. libretexts.org

By acquiring spectra at various time points during a reaction, kinetic data can be compiled, and the presence of short-lived intermediates may be detected. rsc.org

Infrared (IR) Spectroscopy complements NMR by tracking changes in functional groups. The characteristic absorption bands of the nitro group (typically around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹) and the C-F bonds on the aromatic ring would be key markers to follow during a synthesis. rsc.org Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common in-situ technique that allows for the analysis of liquid reaction mixtures directly. nih.gov

| Technique | Nucleus/Group | Typical Chemical Shift/Frequency | Information Provided |

| ¹H NMR | Aromatic H | 6.5 - 8.0 ppm | Changes in ring substitution |

| Ethyl (-CH₂CH₂-) | ~3.0 - 4.5 ppm | Formation/modification of the side chain | |

| ¹⁹F NMR | Aromatic F | Varies | Monitors reactions at the fluorinated ring |

| IR Spec. | Nitro (-NO₂) | 1550-1530 cm⁻¹, 1365-1345 cm⁻¹ | Tracks presence and reactions of the nitro group |

| C-F | ~1250-1000 cm⁻¹ | Confirms integrity of the fluorinated ring |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. It is a vital tool for confirming the identity of this compound in a reaction mixture and identifying byproducts. nih.gov

The electron ionization (EI) mass spectrum of the related compound, 1,2,4-Trifluoro-5-nitrobenzene, is available and serves as a reference for the fragmentation of the trifluoronitrobenzene core. nist.govnist.gov For the target molecule, the molecular ion peak would confirm its molecular weight.

Different ionization techniques can be employed:

Electron Ionization (EI) : A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. bris.ac.uk

Atmospheric Pressure Chemical Ionization (APCI) : A softer ionization method suitable for the analysis of low molecular weight and relatively nonpolar compounds, often providing a strong signal for the intact molecular ion. bris.ac.uk

Electrospray Ionization (ESI) : Useful if the compound can be readily protonated or deprotonated, though less common for neutral, non-basic molecules. rsc.orgbris.ac.uk

By coupling mass spectrometry with a chromatographic separation method (like GC-MS or LC-MS), individual components of a complex reaction mixture can be separated and identified, providing a clear picture of reaction progress, yield, and purity. nih.gov

Chromatographic Methods for Purity Assessment and Separation of Reaction Mixtures

Chromatography is the primary method for separating complex mixtures and assessing the purity of the final product. For this compound, both gas and liquid chromatography are applicable.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like nitroaromatics. epa.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer. hpst.cz

This method is highly effective for:

Purity Assessment : Detecting and quantifying trace impurities in the final product. nih.gov

Byproduct Identification : Separating and identifying side products formed during the reaction.

Quantitative Analysis : Determining the concentration of the target analyte in a sample. researchgate.net

The selection of the GC column is critical; a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is often suitable for separating nitroaromatic compounds. epa.gov

| Parameter | Typical Value/Condition | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms) | Separation of analytes |

| Carrier Gas | Helium | Inert mobile phase |

| Inlet Temp. | 250 °C | Sample vaporization |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min | Elution of compounds by boiling point |

| Detector | Mass Spectrometer (EI mode) | Identification and quantification |

HPLC is a versatile technique for separating compounds that may not be sufficiently volatile or stable for GC analysis. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.commdpi.com

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov

Purity Analysis : The area of the peak corresponding to the main compound relative to the total area of all peaks gives a measure of its purity.

Preparative Separation : HPLC can be scaled up to isolate and purify larger quantities of the target compound from reaction mixtures. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring provides strong chromophores, or a mass spectrometer for greater sensitivity and specificity (LC-MS). mdpi.comnih.gov

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Reversed-phase separation |

| Mobile Phase | Gradient of Water and Acetonitrile | Elution of compounds by polarity |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Column Temp. | 40 °C | Ensures reproducible retention times |

| Detector | UV at ~254 nm or Mass Spectrometer | Detection and quantification |

X-ray Crystallography for Structural Elucidation of Derivatives and Intermediates

While the previously mentioned techniques provide strong evidence for the structure and purity of a compound, X-ray crystallography offers unambiguous proof of its three-dimensional structure, provided a suitable single crystal can be grown. This technique is the gold standard for structural elucidation.

Future Research Directions and Emerging Applications in Chemical Synthesis

Exploration of Novel and Sustainable Synthetic Routes

The development of green and efficient methods for synthesizing and transforming 1,2,4-Trifluoro-5-(2-nitroethyl)benzene is a primary area of future research. Modern synthetic techniques offer promising avenues to overcome the challenges associated with traditional batch processes, particularly in handling energetic nitro compounds.

Electrochemical methods offer a reagent-free approach to selectively transform the nitroethyl group. The electrochemical reduction of nitroarenes is a well-documented process that typically proceeds in a four-electron, four-proton step to yield a hydroxylamine (B1172632) derivative, which can be further reduced to the corresponding amine. iiste.orgresearchgate.net Future studies could establish the precise reduction potentials for this compound at various electrodes (e.g., copper, mercury, glassy carbon) and under different pH conditions to optimize the selective synthesis of either the hydroxylamine or the valuable 2-(2,4,5-trifluorophenyl)ethanamine. nih.gov

Photochemistry presents another frontier for novel transformations. The irradiation of aromatic nitro compounds can lead to a variety of outcomes, including intramolecular rearrangements, the formation of nitrophenols, or the generation of nitric oxide. researchgate.netnih.govdtic.mil Research into the photochemical behavior of this compound could uncover unique reaction pathways, such as light-induced C-H functionalization or novel cyclization reactions, driven by the specific electronic properties imparted by the trifluorinated ring.

Table 1: Potential Electrochemical and Photochemical Transformations

| Method | Potential Transformation of Nitroethyl Group | Potential Aromatic Ring Transformation | Key Research Parameters |

|---|---|---|---|

| Electrosynthesis | -NO₂ → -NHOH (Hydroxylamine) | - | Electrode material, pH, applied potential |

| -NO₂ → -NH₂ (Amine) | - | Solvent system, mediators | |

| Photochemistry | C-N bond cleavage | Nitro-nitrite rearrangement | Wavelength, photosensitizer |

Biocatalysis offers a highly selective and environmentally benign route for transforming this compound. A key area of exploration would be the enzymatic reduction of the nitro group. Ketoreductases and other alcohol dehydrogenases (ADHs) have been successfully employed for the asymmetric reduction of α-nitroketones to furnish chiral β-nitroalcohols, demonstrating the compatibility of enzymes with nitro functionalities. researchgate.netmdpi.com This precedent suggests that nitroreductases could be identified or engineered to reduce the nitroethyl group with high efficiency and selectivity.

Furthermore, the chiral center that would be created upon transformation of the side chain opens avenues for stereoselective biocatalysis. Strategies such as enzymatic kinetic resolution or deracemization could be developed to produce enantiopure derivatives, which are highly valuable in medicinal chemistry. rsc.orgnih.gov The combination of organocatalysis and biocatalysis in one-pot cascades, which has been used to access chiral γ-nitro alcohols, could be adapted for this molecule to build complex chiral structures efficiently. nih.gov

Table 2: Potential Enzyme Classes for Biotransformation

| Enzyme Class | Potential Reaction | Target Moiety | Desired Outcome |

|---|---|---|---|

| Nitroreductases | Reduction | Nitroethyl group | Synthesis of 2-(2,4,5-trifluorophenyl)ethanamine |

| Alcohol Dehydrogenases | Asymmetric reduction (of a ketone precursor) | Carbonyl group | Chiral nitroalcohol or aminoalcohol synthesis |

| Lactonases/Hydrolases | Kinetic resolution | Chiral derivative | Enantiopure building blocks |

| P450 Monooxygenases | Hydroxylation | Aromatic C-H bond | Functionalized aromatic ring |

Development of New Chemical Transformations Leveraging its Unique Structure

The trifluorinated aromatic ring is not merely a passive spectator; its electronic properties can be exploited to develop novel chemical transformations. Transition-metal-catalyzed C–H bond activation is a powerful tool for the direct functionalization of arenes. nih.govbeilstein-journals.org The fluorine atoms in this compound can act as directing groups, making the sole C-H bond on the ring (at position 6) susceptible to selective activation by catalysts such as palladium, rhodium, or cobalt. acs.orgresearchgate.net This would enable the direct introduction of various functional groups (e.g., aryl, alkyl, boryl) at that position, bypassing the need for pre-functionalized starting materials.

Design and Synthesis of Advanced Functional Materials Precursors

Polyfluorinated aromatic compounds are critical components in a range of advanced materials due to their unique properties, including thermal stability and distinct electronic characteristics. uab.cat this compound and its derivatives, particularly the corresponding amine, are promising precursors for such materials.

The incorporation of fluorinated moieties is a known strategy in the design of liquid crystals, where the high polarity of C-F bonds can influence the dielectric anisotropy of the material. researchgate.netbeilstein-journals.org The rigid trifluorophenyl core of the title compound, combined with a modifiable side chain, makes it an attractive building block for novel mesogens. Similarly, in the field of organic electronics, fluorination is used to tune the HOMO/LUMO energy levels of conjugated materials, which can improve charge injection and transport properties as well as oxidative stability. rsc.org This compound could serve as a starting point for the synthesis of new fluorinated organic semiconductors or fluorophores. nih.gov

Catalyst Development for Efficient Transformations Involving the Compound

Achieving high selectivity in transformations of a polyfunctional molecule like this compound requires the development of specialized catalysts. For the reduction of the nitro group, research could focus on heterogeneous catalysts (e.g., Pd, Pt, or Ni on supports like carbon or titania) that can achieve complete reduction without causing hydrodefluorination—a common side reaction with fluorinated aromatics. commonorganicchemistry.com The use of milder reducing agents, such as iron or zinc powder in acidic media, or transfer hydrogenation protocols, could also be optimized. acs.org

For C-H functionalization of the aromatic ring, future work will involve designing ligand systems for transition metals (e.g., palladium) that promote selective activation ortho to the fluorine atoms. acs.orgresearchgate.net Furthermore, developing catalysts for the late-stage fluorination of complex molecules is a major area of modern chemistry, and this compound could serve as a model substrate for testing new catalytic fluorination or trifluoromethylation methods. mdpi.comnsf.gov

Integration into Flow Chemistry Systems for Continuous Production

The synthesis and transformation of nitro compounds often pose safety risks in traditional batch reactors due to the potential for exothermic events. Flow chemistry, which utilizes microreactors or millireactors, offers superior heat and mass transfer, enabling better control over reaction conditions and enhancing safety. nih.gov

Future research will likely focus on developing continuous-flow processes for both the synthesis of this compound and its subsequent transformations. The reduction of aliphatic and aromatic nitro compounds has been successfully demonstrated in flow systems, often using packed-bed reactors with heterogeneous catalysts. researchgate.net Such a system would allow for the on-demand generation of the corresponding amine in a safer, more efficient, and scalable manner, making it more viable for industrial applications.

Q & A

Q. What are the common synthetic routes for preparing 1,2,4-Trifluoro-5-(2-nitroethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene core. A plausible route includes:

Fluorination : Electrophilic aromatic substitution (EAS) using HF or F₂ gas under controlled conditions to introduce fluorine substituents .

Nitroethyl Group Introduction : Michael addition or alkylation via nitroethyl bromide in the presence of Lewis acids (e.g., AlCl₃) .

Key variables affecting yield include temperature (optimized at 0–5°C for nitration to avoid byproducts) and solvent polarity (e.g., dichloromethane vs. DMF). Characterization via <sup>19</sup>F NMR can confirm regioselectivity .

Table 1 : Example Reaction Conditions

| Step | Reagents | Temp. (°C) | Catalyst | Yield Range |

|---|---|---|---|---|

| Fluorination | F₂ gas, HF | 25–40 | None | 60–75% |

| Nitroethylation | Nitroethyl bromide, AlCl₃ | 0–5 | AlCl₃ | 45–60% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- <sup>19</sup>F NMR : Distinguishes between ortho, meta, and para fluorine environments. For example, para-fluorine typically resonates at δ −110 to −115 ppm, while meta-fluorine appears upfield at δ −120 to −125 ppm .

- IR Spectroscopy : Nitro groups exhibit strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Trifluoromethyl C-F stretches appear at 1150–1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]<sup>+</sup> should align with the theoretical m/z (e.g., C₈H₅F₃NO₂: calc. 228.0273) .

Advanced Research Questions

Q. How does the electron-withdrawing nitroethyl group influence the reactivity of the benzene ring in electrophilic substitution reactions?

- Methodological Answer : The nitroethyl group acts as a meta-directing, deactivating substituent due to its strong electron-withdrawing nature. Computational studies (DFT) can predict reaction sites by analyzing electron density maps. For example, nitration or halogenation would preferentially occur at positions ortho to fluorine substituents rather than the nitroethyl group . Experimental validation involves competitive reactions with bromine or HNO₃, followed by <sup>1</sup>H/<sup>19</sup>F NMR analysis to confirm regiochemistry .

Q. What experimental strategies resolve contradictions in reported stability data for nitroethyl-substituted aromatics under thermal or photolytic conditions?

- Methodological Answer : Discrepancies often arise from variations in sample purity or environmental factors (e.g., humidity, light exposure). To address this:

Controlled Replication : Repeat stability assays (e.g., TGA/DSC) under inert atmospheres (N₂/Ar) to isolate thermal degradation pathways .

Photolytic Studies : Use UV-vis spectroscopy to monitor degradation kinetics under standardized light intensity (e.g., 365 nm, 10 mW/cm²) .

Statistical Meta-Analysis : Compare datasets from multiple studies to identify outliers and correlate degradation rates with experimental conditions .

Q. How can researchers assess the environmental impact of this compound, particularly its adsorption on indoor surfaces?

- Methodological Answer :

- Adsorption Studies : Use quartz crystal microbalance (QCM) or XPS to quantify adsorption on materials like gypsum or PVC, mimicking indoor environments. Pre-adsorbed water layers can significantly alter binding affinity .

- Biodegradation Assays : Employ OECD 301F tests to measure microbial degradation in aqueous systems. Fluorinated aromatics often exhibit low biodegradability, requiring GC-MS to track persistent metabolites .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the catalytic efficiency of Pd-based systems in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions may stem from ligand choice or solvent effects. Systematic evaluation involves:

Landscape Screening : Test Pd(PPh₃)₄, Pd(OAc)₂, and Buchwald-Hartwig catalysts in solvents (toluene, DMF) to compare turnover frequencies.

Kinetic Profiling : Use in situ <sup>31</sup>P NMR to monitor ligand stability during catalysis .

Computational Modeling : DFT calculations (e.g., Gaussian 16) can identify transition-state barriers influenced by fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.